Cas no 893759-74-5 (4-(3-methoxyphenyl)piperazine-1-carboximidamide)

4-(3-メトキシフェニル)ピペラジン-1-カルボキシミジアミドは、有機合成化学において重要な中間体として利用される化合物です。この化合物は、ピペラジン骨格に3-メトキシフェニル基とカルボキシミジアミド基が結合した構造を持ち、医薬品開発や生物活性分子の合成に応用可能です。特に、中枢神経系に作用する薬剤の前駆体としての潜在性が注目されています。高い反応性と多様な修飾可能性を備えており、精密合成における利便性が特徴です。また、適度な安定性と溶解性を兼ね備えているため、実験室規模から工業的生産まで幅広く利用されています。

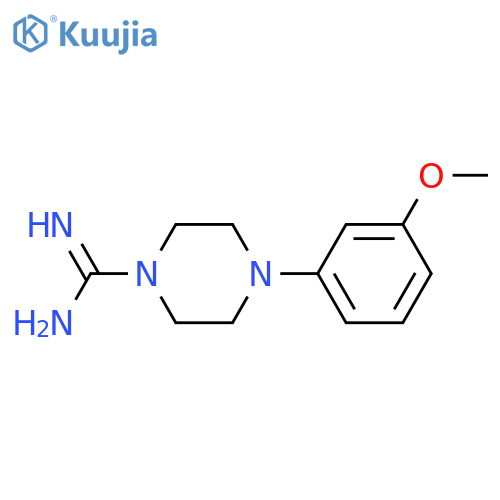

893759-74-5 structure

商品名:4-(3-methoxyphenyl)piperazine-1-carboximidamide

CAS番号:893759-74-5

MF:C12H18N4O

メガワット:234.297522068024

CID:5094357

4-(3-methoxyphenyl)piperazine-1-carboximidamide 化学的及び物理的性質

名前と識別子

-

- 4-(3-methoxyphenyl)piperazine-1-carboximidamide

-

- インチ: 1S/C12H18N4O/c1-17-11-4-2-3-10(9-11)15-5-7-16(8-6-15)12(13)14/h2-4,9H,5-8H2,1H3,(H3,13,14)

- InChIKey: PBZCYTFOYZTFJF-UHFFFAOYSA-N

- ほほえんだ: N1(C(N)=N)CCN(C2=CC=CC(OC)=C2)CC1

4-(3-methoxyphenyl)piperazine-1-carboximidamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659047-1g |

4-(3-Methoxyphenyl)piperazine-1-carboximidamide |

893759-74-5 | 98% | 1g |

¥1929.00 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659047-5g |

4-(3-Methoxyphenyl)piperazine-1-carboximidamide |

893759-74-5 | 98% | 5g |

¥5896.00 | 2024-04-26 |

4-(3-methoxyphenyl)piperazine-1-carboximidamide 関連文献

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

4. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

893759-74-5 (4-(3-methoxyphenyl)piperazine-1-carboximidamide) 関連製品

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬